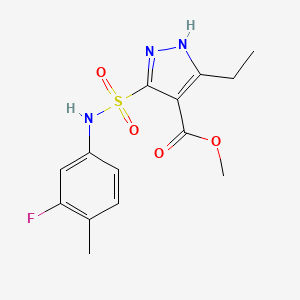

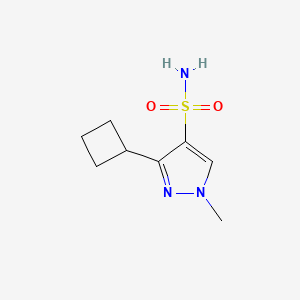

![molecular formula C12H20N2O2 B2530322 3-[4-(3-氨基丙氧基)苯氧基]丙-1-胺 CAS No. 13055-33-9](/img/structure/B2530322.png)

3-[4-(3-氨基丙氧基)苯氧基]丙-1-胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound "3-[4-(3-Aminopropoxy)phenoxy]propan-1-amine" is a derivative of phenoxypropanolamine, which is a class of compounds known for their pharmacological properties. These compounds have been extensively studied for their potential as beta-adrenergic blocking agents, which are useful in treating cardiovascular diseases, and as diuretics, which can help in the management of fluid retention . Additionally, derivatives of phenoxypropanolamine have been investigated for their antimicrobial activities and as corrosion inhibitors, indicating a broad spectrum of potential applications .

Synthesis Analysis

The synthesis of related phenoxypropanolamine derivatives typically involves the reaction of substituted phenoxy compounds with amines or alkylamino groups. For instance, the synthesis of [[(thienylcarbonyl)amino]phenoxy]propanolamines involves the introduction of an amine group into the phenoxy ring, which has been shown to confer both beta-adrenergic blocking and diuretic activities . Similarly, the synthesis of 1-[4-(1-adamantyl)phenoxy]-3-amino-2-propanol is achieved through the reaction of a phenoxy glycidyl ether with amines, leading to the formation of the desired amino-propanol derivatives . These synthetic routes are confirmed by spectroscopic methods such as IR and NMR, ensuring the correct structure of the synthesized compounds.

Molecular Structure Analysis

The molecular structure of phenoxypropanolamine derivatives is crucial for their biological activity. The presence of substituents on the phenoxy ring and the alkylamino moiety plays a significant role in determining the potency and selectivity of these compounds as beta blockers . For example, the addition of amidic substituents has been found to confer cardioselectivity . The structure-activity relationships are further supported by spectroscopic analyses, which confirm the proposed structures of the synthesized compounds .

Chemical Reactions Analysis

Phenoxypropanolamine derivatives can undergo various chemical reactions depending on their functional groups. For instance, the condensation of 1-phenoxy-3-(propylsulfanyl)propan-2-ol with formaldehyde and secondary aliphatic and heterocyclic amines leads to the formation of aminomethoxy derivatives, which exhibit antimicrobial properties . The reactivity of these compounds is influenced by the nature of the substituents on the aromatic ring, which can affect their interaction with biological targets or metal surfaces in the case of corrosion inhibition .

Physical and Chemical Properties Analysis

The physical and chemical properties of phenoxypropanolamine derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. The presence of different substituents can affect these properties, which in turn can influence their biological activity and application potential. For example, the substitution of the OH group on the aromatic ring by Cl or CN groups has been shown to increase the corrosion inhibition efficiency on mild steel surfaces . The adsorption of these molecules on metal surfaces is consistent with the Langmuir isotherm, indicating a strong interaction between the inhibitor molecules and the metal surface .

科学研究应用

生物医学应用

胺官能化化合物在生物医学应用中显示出前景,特别是在药物递送和组织工程中。这些化合物与生物系统表现出独特的相互作用,实现靶向治疗效果。例如,壳聚糖-儿茶酚共轭物由于其增强的溶解性、生物相容性和粘附性而表现出显著的生物医学潜力,使其适用于伤口愈合和组织粘合剂应用 (Ryu, Hong, & Lee, 2015).

环境修复

在环境修复方面,胺官能化材料,特别是金属有机骨架(MOF),已被发现是有效的 CO2 捕获吸附剂,这是由于 CO2 与碱性氨基官能团之间的强相互作用。这些材料为减轻温室气体排放提供了一种可持续的解决方案,具有应用于碳捕获和储存技术中的潜力 (Lin, Kong, & Chen, 2016).

有机合成和催化

胺官能化化合物是有机合成和催化中的关键中间体,促进了新型化学反应和材料的开发。这些化合物的多功能性使得能够合成广泛的药品、农用化学品和高性能材料,突出了它们在精细化工和制药工业中的重要作用 (Nazarov, Miroshnichenko, Ivakh, & Uspensky, 2021).

属性

IUPAC Name |

3-[4-(3-aminopropoxy)phenoxy]propan-1-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20N2O2/c13-7-1-9-15-11-3-5-12(6-4-11)16-10-2-8-14/h3-6H,1-2,7-10,13-14H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJCOYIXVZLLXHJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1OCCCN)OCCCN |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(2S,3R,4R,5R,6S)-2-[(2S,3R,4S,5S,6R)-2-[(2S)-2-[(3S,5R,8R,10R,12R,13R,14R,17S)-3-[(2R,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-12-hydroxy-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]-6-methylhept-5-en-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-6-methyloxane-3,4,5-triol](/img/structure/B2530241.png)

![2-(4-ethylphenyl)chromeno[2,3-c]pyrazol-3(2H)-one](/img/structure/B2530242.png)

![3-[2-(9H-Fluoren-9-ylmethoxycarbonylamino)ethoxy]-4-methoxybenzoic acid](/img/structure/B2530248.png)

![Methyl 4-(2-ethoxyphenyl)-6-{[4-(2-ethoxyphenyl)piperazin-1-yl]methyl}-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B2530249.png)

![N-(butan-2-yl)-2-[(3-methyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2530250.png)

![6-[4-(2-fluorophenyl)piperazin-1-yl]-3-(4-methoxyphenyl)-1H-pyrimidine-2,4-dione](/img/structure/B2530252.png)

![8-(4-fluorophenyl)-3-(3-hydroxypropyl)-1-methyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2530256.png)

![2-[6-(4-Imidazol-1-ylphenyl)pyridazin-3-yl]sulfanylacetamide](/img/structure/B2530258.png)